![molecular formula C9H11ClN4 B2775907 [3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride CAS No. 1311313-97-9](/img/structure/B2775907.png)
[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride” is a chemical compound with the molecular weight of 210.67 . It is a derivative of 1,2,4-triazole, a heterocyclic compound containing nitrogen atoms . These compounds are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of “[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride” can be represented by the Inchi Code: 1S/C9H10N4.ClH/c10-5-7-2-1-3-8 (4-7)9-11-6-12-13-9;/h1-4,6H,5,10H2, (H,11,12,13);1H .科学的研究の応用
Triazole Compounds: A Patent Overview (2008 – 2011)
Triazoles, including derivatives like "[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride," are crucial in developing new drugs due to their diverse biological activities. Research and patents from 2008 to 2011 have highlighted the synthesis and biological evaluation of triazoles for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The need for new, efficient preparations that address green chemistry, energy savings, and sustainability is emphasized, alongside the urgency to develop prototypes for emerging diseases and bacteria resistant strains (Ferreira et al., 2013).
Synthesis and Applications of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives have been extensively utilized across various fields, including medicine, agriculture, and industry. Their applications range from optical materials, coloring agents, antioxidants, and additives for fuels and oils to corrosion inhibitors. These derivatives are known for their low toxicity, making them favorable for widespread use (Parchenko, 2019).
Eco-friendly Synthesis of Triazoles
Recent advances in the eco-friendly synthesis of triazoles, including the use of copper-catalyzed azide-alkyne cycloadditions (CuAAC), highlight the importance of sustainable methods in creating these compounds. Various eco-friendly catalysts and procedures have been developed, offering advantages such as shorter reaction times, higher yields, and simpler work-ups compared to traditional methods. These methodologies are not only beneficial for the environment but also applicable in the industrial synthesis of drugs and other areas (de Souza et al., 2019).
Biological Features of 1,2,4-Triazole Derivatives
The biological activities of 1,2,4-triazole derivatives have been a subject of interest, with compounds demonstrating antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. This underscores the potential of 1,2,4-triazole derivatives in pharmaceutical research and development for addressing various health issues (Ohloblina, 2022).
Antibacterial Activity of Triazole-Containing Hybrids
Triazole-containing hybrids have shown promising antibacterial activity against Staphylococcus aureus, including drug-resistant strains. These compounds, acting through multiple mechanisms of action, represent a significant advancement in the search for novel anti-S. aureus agents. The development of triazole-cephalosporin and triazole-oxazolidinone hybrids for clinical use further demonstrates the applicability of triazole derivatives in treating bacterial infections (Li & Zhang, 2021).
特性
IUPAC Name |
[3-(1H-1,2,4-triazol-5-yl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c10-5-7-2-1-3-8(4-7)9-11-6-12-13-9;/h1-4,6H,5,10H2,(H,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJIAWBAAOBFCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=NN2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-ylmethyl)carbamate;hydrochloride](/img/structure/B2775824.png)
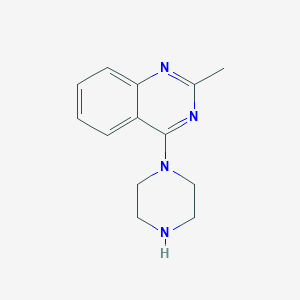
![2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octane](/img/structure/B2775826.png)
![4-(4-methoxybenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2775827.png)
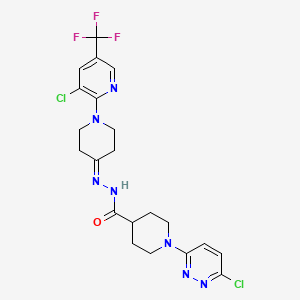
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2775831.png)
![Tert-butyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate](/img/structure/B2775834.png)
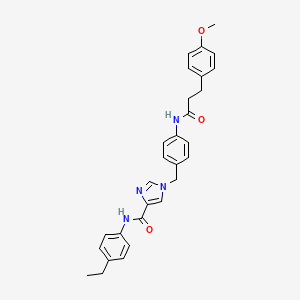
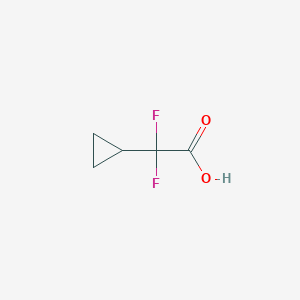
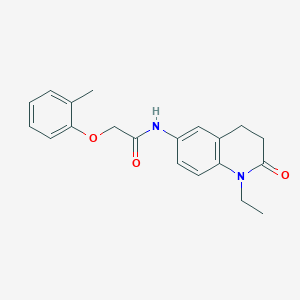

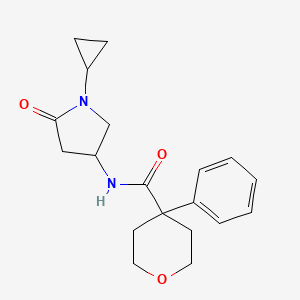

![3,5-Dichloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2775847.png)